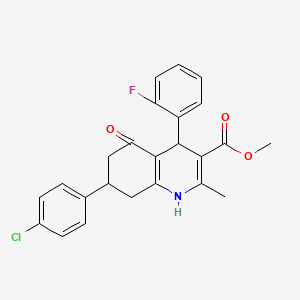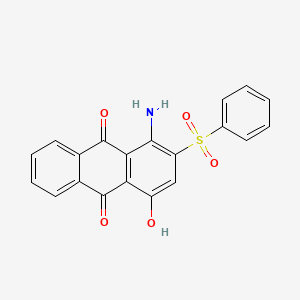![molecular formula C16H25NO3 B5101665 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine](/img/structure/B5101665.png)
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine, also known as DMXB-A, is a potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine selectively activates the α7 nAChR, which is predominantly expressed in the central nervous system. Activation of the α7 nAChR leads to the release of various neurotransmitters such as acetylcholine, dopamine, and glutamate, which play a crucial role in cognitive function and memory. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine also has anti-inflammatory properties and can modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine also reduces inflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine can also modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine is a potent and selective α7 nAChR agonist, which makes it an ideal tool for studying the role of α7 nAChR in various neurological disorders. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine is also relatively stable and can be easily synthesized in the laboratory. However, 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has limited solubility in water, which can make it challenging to administer in vivo. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine also has a short half-life, which can limit its therapeutic potential.
Orientations Futures
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has shown promising results in animal models of various neurological disorders. Future research should focus on investigating the efficacy and safety of 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine in clinical trials. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine can also be used as a tool to study the role of α7 nAChR in various neurological disorders. Further studies should also investigate the optimal dosage and administration route of 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine. Finally, 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine can be used as a lead compound to develop more potent and selective α7 nAChR agonists with improved pharmacokinetic properties.
Méthodes De Synthèse
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine can be synthesized using a multistep process starting with commercially available 2,6-dimethoxyphenol. The synthesis involves the coupling of the phenol with a butylamine side chain, followed by cyclization to form the pyrrolidine ring. The final step involves the introduction of a phenoxy group to the butylamine side chain. The purity of the synthesized compound can be confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorder. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration in animal models. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has also been investigated for its potential as a treatment for nicotine addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-14-8-7-9-15(19-2)16(14)20-13-6-5-12-17-10-3-4-11-17/h7-9H,3-6,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCLIUYHOSIBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-{2-[(2,5-dichlorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5101588.png)
![3-bromo-N-(2-methoxyethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5101610.png)
![1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5101617.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(4-ethoxy-2-nitrophenyl)-7-methoxy-1,3(2H,4H)-isoquinolinedione](/img/structure/B5101624.png)
![N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5101630.png)



![5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101680.png)
![9-(3,4-dichlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5101698.png)
![ethyl [2,2,2-trifluoro-1-(4H-1,2,4-triazol-4-ylamino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5101699.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5101707.png)
![2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate](/img/structure/B5101709.png)
